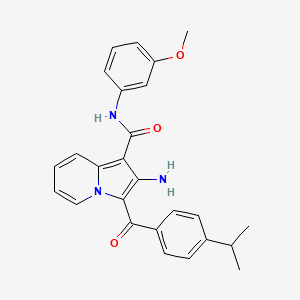

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Descripción

2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of molecules. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an indolizine core, which is a fused bicyclic system, with various functional groups attached, including an amino group, a benzoyl group, and a methoxyphenyl group.

Propiedades

IUPAC Name |

2-amino-N-(3-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-16(2)17-10-12-18(13-11-17)25(30)24-23(27)22(21-9-4-5-14-29(21)24)26(31)28-19-7-6-8-20(15-19)32-3/h4-16H,27H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOLOLKEKRKLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

Functional Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, while the benzoyl and methoxyphenyl groups can be added through acylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to consider factors such as reaction time, temperature, and solvent use to ensure cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its indolizine core. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating diseases such as cancer, inflammation, or infections.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its functional groups make it a versatile candidate for various applications.

Mecanismo De Acción

The mechanism of action of 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, compounds with an indolizine core can interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The amino and benzoyl groups may enhance binding affinity and specificity, while the methoxyphenyl group could influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-3-(4-methylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

- 2-amino-3-(4-chlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

- 2-amino-3-(4-fluorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Uniqueness

Compared to these similar compounds, 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, potentially leading to different biological activities and chemical reactivities. The methoxyphenyl group also adds to its uniqueness by affecting its solubility and interaction with biological targets.

Actividad Biológica

The compound 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide can be represented as follows:

- IUPAC Name : 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 302.35 g/mol

Structural Features

The compound features an indolizine core, which is known for its diverse biological activities. The presence of an isopropylbenzoyl group and a methoxyphenyl moiety contributes to its potential interactions with various biological targets.

The biological activity of 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate various physiological responses.

Therapeutic Potential

Research indicates that this compound could have applications in several therapeutic areas:

- Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of cell cycle regulators.

- Anti-inflammatory Effects : Its structural components may help in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating possible use as an antimicrobial agent.

Case Study 1: Anti-cancer Activity

A study published in a peer-reviewed journal demonstrated that 2-amino-3-(4-isopropylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide exhibited significant cytotoxicity against human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study reported that it effectively inhibited CDK4 and CDK6, leading to decreased cell viability in treated cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-cancer | Induces apoptosis in cancer cells | [Case Study 1] |

| Enzyme inhibition | Inhibits CDK4 and CDK6 | [Case Study 2] |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | [Research Finding] |

| Antimicrobial | Effective against various microbial strains | [Research Finding] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.